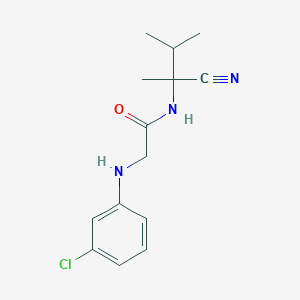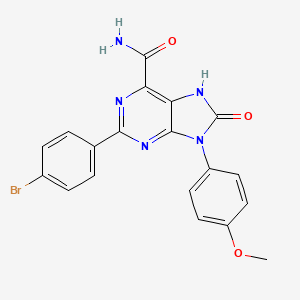
2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a purine core, which is a fundamental component of nucleic acids, suggests potential interactions with biological systems, particularly at the level of nucleic acid processing or signaling. The substitutions on the purine ring with bromophenyl and methoxyphenyl groups could imply additional pharmacological properties, such as receptor binding or enzyme inhibition.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, the paper titled "Synthesis and Characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines" outlines a method for synthesizing 6-carbamoyl purines, which share a similar purine core to our compound of interest . The synthesis involves the reaction of 2-(5-amino-1-phenyl or benzyl)-4-(cyanoformimidoyl)-1H-imidazoles with acetylacetone at room temperature. Although the exact synthesis of 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is not detailed, the methods described could potentially be adapted for its synthesis by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine ring, which is a bicyclic aromatic heterocycle. In the case of our compound, additional functional groups such as the 4-bromophenyl and 4-methoxyphenyl are attached to the purine core. The paper on 6-carbamoyl purines indicates that intramolecular hydrogen bonding can occur within such molecules, which could influence the stability and reactivity of the compound . The specific arrangement of atoms and the presence of these functional groups are likely to affect the compound's ability to interact with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, they do provide insight into the reactivity of similar compounds. For example, the bromine atom on the bromophenyl group could undergo further substitution reactions due to its relatively high reactivity. The methoxy group could potentially be involved in demethylation reactions under certain conditions. The purine core itself is a versatile scaffold that can participate in various chemical transformations, which could be exploited in the synthesis of analogs or derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a purine core suggests that the compound would exhibit significant aromatic character, impacting its solubility and reactivity. The compound's melting point, boiling point, and solubility in different solvents would be determined by the intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are influenced by the functional groups present. The paper on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid provides an example of how different substituents on a heterocyclic core can affect the overall yield and regioselectivity of reactions, which could be relevant for understanding the properties of our compound .
Applications De Recherche Scientifique
Tautomerism in Nucleic Acid Bases
Research into the tautomerism of nucleic acid bases, including purines, highlights the significance of molecular interactions in determining the stability and biological functions of nucleic acids. The study by Person et al. (1989) examines the influence of environmental interactions on the tautomeric equilibria of purine bases, suggesting that compounds like the one could have implications in understanding DNA mutations and repairs by affecting base pairing and stability (Person et al., 1989).
Synthesis of Bromobiphenyl Compounds
The synthesis of bromobiphenyl compounds, as discussed by Qiu et al. (2009), provides a framework for understanding the chemical synthesis and potential applications of bromophenyl-containing molecules in medicinal chemistry and material science. Such compounds are key intermediates for the production of various pharmaceuticals and agrochemicals, indicating that the compound may have relevance in these fields as well (Qiu et al., 2009).
Biological Activity of Purine Derivatives
The biological activities of purine derivatives, including their roles as central nervous system agents and in cancer chemotherapy, underline the potential pharmacological significance of the compound. The review by Veinberg et al. (2015) on the stereochemistry of phenylpiracetam and its derivatives emphasizes the impact of molecular structure on biological properties, suggesting areas where the compound could be explored for neuroprotective or cognitive-enhancing effects (Veinberg et al., 2015).
Bioactive Nucleobases and Nucleosides
The importance of furanyl- and thienyl-substituted nucleobases and nucleosides in medicinal chemistry, as reviewed by Ostrowski (2022), highlights the therapeutic potential of modifying purine structures. This suggests that the compound , with its unique bromophenyl and methoxyphenyl substitutions, could offer novel bioactivities, particularly in antiviral, antitumor, or antimicrobial applications (Ostrowski, 2022).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c1-28-13-8-6-12(7-9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-2-4-11(20)5-3-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCBGZBCWYARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

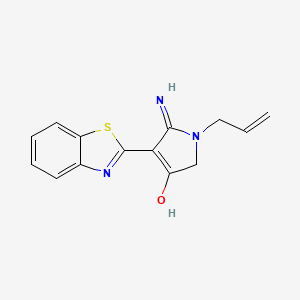
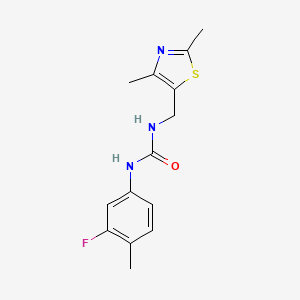
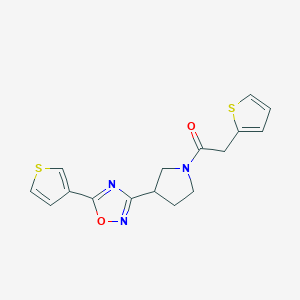
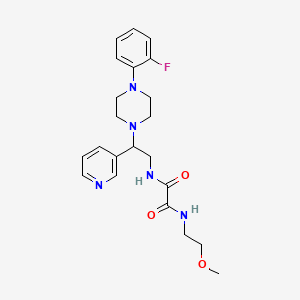

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2542137.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)
![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)
![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)
